molecular formula C24H28ClN3O3 B12042328 3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride

Cat. No.: B12042328
M. Wt: 441.9 g/mol
InChI Key: BTOHFLWOXYLUQK-VEIFNGETSA-N
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Description

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, which is known for its biological activity, and a propanoic acid group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride typically involves multiple steps, including the formation of the quinoline ring, the attachment of the butyl group, and the final coupling with the propanoic acid. Common synthetic routes may involve:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Butyl Group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the butyl group.

    Coupling with Propanoic Acid: The final step involves the coupling of the quinoline derivative with propanoic acid, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline moiety.

    Propanoic Acid Derivatives: Compounds such as ibuprofen and naproxen, which feature a propanoic acid group.

Uniqueness

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride is unique due to its combination of a quinoline moiety and a propanoic acid group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H28ClN3O3

Molecular Weight

441.9 g/mol

IUPAC Name

3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride

InChI

InChI=1S/C24H27N3O3.ClH/c1-3-6-20(26-23-16(2)15-19-7-4-5-8-21(19)27-23)17-9-11-18(12-10-17)24(30)25-14-13-22(28)29;/h4-5,7-12,15,20H,3,6,13-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29);1H/t20-;/m1./s1

InChI Key

BTOHFLWOXYLUQK-VEIFNGETSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)NC2=NC3=CC=CC=C3C=C2C.Cl

Origin of Product

United States

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